molecular formula C8H12N2O2 B2900753 Ethyl 2-cyano-3-(dimethylamino)acrylate CAS No. 16849-87-9; 57338-21-3

Ethyl 2-cyano-3-(dimethylamino)acrylate

Cat. No.: B2900753
CAS No.: 16849-87-9; 57338-21-3
M. Wt: 168.196
InChI Key: RZEPXNTYHXGQOO-VOTSOKGWSA-N
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Description

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9, molecular formula C₈H₁₂N₂O₂, molecular weight 168.197 g/mol) is a versatile acrylate derivative featuring a cyano group at the 2-position and a dimethylamino substituent at the 3-position of the α,β-unsaturated ester backbone . Its electron-deficient acrylate system, enhanced by the electron-withdrawing cyano group and electron-donating dimethylamino moiety, makes it a reactive intermediate in heterocyclic synthesis, particularly for pyrazolo[1,5-a]pyrimidine cores .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPXNTYHXGQOO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16849-87-9
Record name Ethyl 2-cyano 3 dimethyl amino acrylate
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Comparison with Similar Compounds

Structural Variations and Key Differences

The compound belongs to a broader class of substituted acrylates with dimethylamino and/or cyano functionalities. Key analogs include:

Compound Substituents CAS Number Molecular Formula Molecular Weight (g/mol)
Ethyl 2-cyano-3-(dimethylamino)acrylate (Target) Ethyl ester, 2-cyano, 3-dimethylamino 16849-87-9 C₈H₁₂N₂O₂ 168.197
Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate (C3) Ethyl ester, 2-cyano, 3-(4-dimethylaminophenyl) 1886-52-8 C₁₄H₁₆N₂O₂ 244.29
Ethyl 2-acetyl-3-(dimethylamino)acrylate Ethyl ester, 2-acetyl, 3-dimethylamino 51145-57-4 C₉H₁₅NO₃ 201.22
Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate Methyl ester, 2-cyano, 3-dimethylamino Not specified C₇H₁₀N₂O₂ 154.17
2-(Dimethylamino)ethyl methacrylate (DMAEMA) Methacrylate ester with 2-(dimethylamino)ethyl chain 2867-47-2 C₈H₁₅NO₂ 157.21

Key Observations :

  • Electron Effects: The target compound’s cyano group enhances electrophilicity, enabling nucleophilic attacks in Knoevenagel condensations , whereas the acetyl group in Ethyl 2-acetyl-3-(dimethylamino)acrylate introduces ketone reactivity, favoring different reaction pathways (e.g., enolate formation) .
  • Aromatic vs. Aliphatic Substituents: The phenyl group in C3 extends conjugation, making it a push-pull chromophore with applications in corrosion inhibition and optoelectronics , unlike the aliphatic dimethylamino group in the target compound.

Reactivity Comparison :

  • The target compound’s α,β-unsaturated system reacts preferentially with amines or hydrazines to form heterocycles , whereas C3’s extended conjugation enhances its electrophilicity, enabling use in Michael additions .
  • DMAEMA’s methacrylate backbone supports radical polymerization, unlike the target compound’s non-polymerizable cyano group .

Physical and Chemical Properties

Property Target Compound C3 Ethyl 2-Acetyl-3-(dimethylamino)acrylate DMAEMA
Purity Not isolated ≥98% Not reported ≥95%
Melting Point Not reported Not reported Not reported −50°C
Solubility Polar aprotic solvents DMSO, DMF Chloroform, THF Water-miscible
Stability Hydrolysis-prone Stable Hydrolyzes to acrylic acid derivatives pH-sensitive

Preparation Methods

Reaction Conditions:

  • Catalyst : Ammonium acetate (8 mmol per 1 mmol aldehyde).
  • Solvent : Absolute ethanol, ensuring homogeneity and facilitating azeotropic water removal.
  • Workup : Precipitation in cooled water followed by recrystallization from ethanol.

This method achieves yields of 90% for thiophene derivatives but requires rigorous temperature control to prevent polymerization.

Reaction with Imidates in the Presence of Bases

A less conventional route involves the reaction of ethyl cyanoacetate with ethyl alkyl or aryl imidates. For instance, ethyl cyanoacetate reacts with ethyl phenylimidate in ethanol using triethylamine as a base, forming ethyl 3-amino-2-cyano-4-phenylbut-2-enoate as an intermediate. Subsequent dimethylamination replaces the amino group with dimethylamino, yielding the target compound.

Key Observations:

  • Base sensitivity : Sodium ethoxide results in poor yields (<20%) due to imidate decomposition, whereas triethylamine improves yields to 70–75%.
  • Stereoselectivity : X-ray crystallography confirms exclusive formation of the (Z)-isomer, attributed to steric hindrance during the reaction.

Multi-Step Synthesis via Intermediate Formation

Advanced routes involve multi-step sequences to enhance regioselectivity. For example:

  • Formation of ethyl 2-cyano-3-(dimethylamino)propionate : Ethyl cyanoacetate reacts with dimethylformamide dimethylacetal (DMFDMA) in DMF at 60°C.
  • Cyclization : The intermediate undergoes acid-catalyzed cyclization (e.g., with camphor sulfonic acid) to form heterocyclic products, though this step is optional depending on the desired application.
Step Reagents/Conditions Intermediate Yield (%)
1 DMFDMA, DMF, 60°C, 4 h Ethyl 2-cyano-3-(dimethylamino)propionate 78
2 Camphor sulfonic acid, reflux Pyrazolo[1,5-a]pyrimidine 65

Comparative Analysis of Preparation Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Advantages Limitations Ideal Use Case
Direct Condensation High yield (85–90%), simple setup Limited to unsubstituted dimethylamine Bulk synthesis
Knoevenagel Condensation Introduces aromatic substituents Requires aldehydes, multi-step workup Functionalized derivatives
Imidate Reaction Enables stereoselective synthesis Low yields with inorganic bases Specialty chemicals
Multi-Step Synthesis Produces complex heterocycles Time-intensive, moderate yields Pharmaceutical intermediates

Optimization Techniques and Mechanistic Insights

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates through hydrogen bonding. Ethanol, while less efficient, is preferred for its low toxicity and ease of removal.

Catalytic Enhancements

  • Piperidine : Accelerates Knoevenagel condensations by deprotonating ethyl cyanoacetate, though it necessitates anhydrous conditions.
  • Camphor sulfonic acid : Facilitates cyclization via Brønsted acid catalysis, reducing side reactions in multi-step syntheses.

Temperature Control

Exceeding 80°C during direct condensation promotes dimerization of ethyl cyanoacetate, reducing yields by 15–20%.

Q & A

Q. What are the common synthetic routes for Ethyl 2-cyano-3-(dimethylamino)acrylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via Knoevenagel condensation , typically involving ethyl cyanoacetate and dimethylformamide (DMF) or a substituted aldehyde in the presence of a base catalyst (e.g., piperidine or pyridine). Reaction optimization includes:

  • Solvent selection : Ethanol or methanol under reflux conditions (60–80°C, 6–8 hours).
  • Catalyst loading : 5–10 mol% base catalyst to enhance yield.
  • Purification : Recrystallization or column chromatography to achieve >95% purity. In a three-step synthesis (e.g., pyrazolo[1,5-a]pyrimidine derivatives), the compound is generated as an intermediate without isolation . For analogs, substituents on the aldehyde influence reaction kinetics and regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 3.0–3.2 ppm (N(CH₃)₂), and δ 6.5–7.5 ppm (acrylic protons).
  • ¹³C NMR : Signals for the cyano group (~115 ppm) and ester carbonyl (~165 ppm).
    • IR Spectroscopy : Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O ester).
    • X-ray Crystallography : Confirms E-isomer geometry and intermolecular interactions (e.g., hydrogen bonding in polymorphs) .

Advanced Research Questions

Q. How does this compound participate in Michael addition reactions, and what mechanistic insights govern its reactivity?

Methodological Answer: The compound acts as a Michael acceptor due to its α,β-unsaturated ester moiety. Mechanistic steps include:

  • Nucleophilic attack : At the β-position by amines or thiols, forming adducts.
  • Electronic effects : The electron-withdrawing cyano and dimethylamino groups polarize the double bond, enhancing electrophilicity.
  • Stereochemical outcomes : Reactions often proceed with anti-addition, confirmed by NOESY NMR .

Q. What factors influence regioselectivity in substitution reactions involving this compound?

Methodological Answer: Regioselectivity is controlled by:

  • Substituent electronic effects : Electron-donating groups (e.g., -N(CH₃)₂) direct nucleophiles to the β-position.
  • Steric hindrance : Bulky substituents on the acrylate backbone favor α-addition.
  • Catalyst design : Chiral catalysts (e.g., organocatalysts) can induce enantioselectivity in asymmetric syntheses .

Q. How should researchers address discrepancies in spectroscopic data for polymorphic forms of this compound?

Methodological Answer: Polymorphs arise due to crystallization conditions (e.g., solvent polarity, temperature). Strategies include:

  • Variable-temperature NMR : To detect dynamic conformational changes.
  • PXRD : Differentiates crystalline forms via distinct diffraction patterns.
  • DFT calculations : Predicts stable conformers and validates experimental data .

Q. How can conflicting reports on biological activity (e.g., antioxidant vs. cytotoxic effects) be resolved methodologically?

Methodological Answer: Contradictions arise from:

  • Purity variations : Use HPLC (>98% purity) to eliminate impurities.
  • Assay conditions : Standardize protocols (e.g., DPPH for antioxidants, MTT for cytotoxicity).
  • Structural analogs : Compare activity trends across derivatives (e.g., halogenated vs. alkylated analogs) to identify SAR .

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